8-Azabicyclo[3.2.1]octan-3-one
Overview
Description
Enantioselective Synthesis of 8-Azabicyclo[3.2.1]octan-3-one
The 8-azabicyclo[3.2.1]octan-3-one structure is a significant scaffold in the synthesis of tropane alkaloids, which are known for their diverse biological activities. The enantioselective construction of this scaffold has been a focal point for many research groups, aiming to create the bicyclic structure with precise stereochemical control. Approaches often involve the enantioselective formation of an acyclic precursor that contains all necessary stereochemical information, which then allows for the controlled formation of the bicyclic scaffold. Alternative methodologies have been developed where stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization of achiral tropinone derivatives .
Synthesis of 3-Azabicyclo[4.2.0]octan-4-one Derivatives
A novel methodology combining the Ugi multicomponent reaction with [2+2] enone-olefin photochemical transformations has been reported for the synthesis of uniquely shaped 3-azabicyclo[4.2.0]octan-4-one derivatives. This sequence is capable of creating up to five stereocenters, typically resulting in two diastereomers .
Molecular Structure Analysis
N-substituted 8-azabicyclo[3.2.1]octan-3-ones have been studied using NMR spectroscopy, revealing a preferred conformation in CDCl3 solutions. The pyrrolidine and piperidone rings adopt a flattened N-8 envelope and a distorted chair conformation, respectively, with the N-substituent positioned axially to the piperidone ring . Additionally, 8-azabicyclo[3.2.1]oct-3-en-2-ones have been prepared with excellent diastereofacial selectivity, and their absolute stereochemistry was confirmed by X-ray diffraction .
Chemical Reactions Analysis
The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue, has been achieved using straightforward, high-yielding transformations from readily available starting materials . Furthermore, the [3 + 2] cycloaddition of oxidopyridinium ions to maleimides has been utilized as a unique method to assemble 8-azabicyclo[3,2,1]octanes, featuring good yields and functional group tolerance under mild conditions .
Physical and Chemical Properties Analysis
The structural and spectroscopic study of condensed piperidine bicyclanols, such as 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol, has been conducted. The IR and NMR spectra, along with X-ray diffraction, indicate a chair-envelope conformation with equatorial positioning of substituents on the piperidine ring. Intermolecular hydrogen bonding in the solid state has been observed . Similar studies on esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid have corroborated these findings . Additionally, ab initio calculations, NMR, and IR spectroscopy have been used to study the structure of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols, revealing a preferred chair-envelope conformation with equatorial N-CH3 groups .
Application to Asymmetric Synthesis
The 8-oxabicyclo[3.2.1]oct-6-en-3-ones scaffold has been applied to the asymmetric synthesis of polyoxygenated building blocks. Strategies for their enantioselective synthesis, including asymmetric cycloaddition methods, desymmetrization protocols, and "racemic switch operations," have been presented and evaluated for their efficiency in constructing chiral building blocks .
Scientific Research Applications
1. Enantioselective Construction for Tropane Alkaloids
8-Azabicyclo[3.2.1]octan-3-one is pivotal in the synthesis of tropane alkaloids, known for various biological activities. Researchers have focused on stereoselective construction methods, emphasizing enantioselective approaches for this bicyclic scaffold. The methodologies include stereocontrolled formation and desymmetrization of tropinone derivatives (S. Rodríguez et al., 2021).
2. Conformational Studies
N-Substituted 8-azabicyclo[3.2.1]octan-3-ones have been studied for their conformational preferences using NMR spectroscopy. These studies reveal consistent conformational characteristics across different ketones (M. Arias et al., 1986).
3. Synthesis of Structural Analogs
The compound has been used in the synthesis of various structural analogs, including those of epibatidine, demonstrating its versatility as a chemical precursor (I. Babkin et al., 2015).
4. Asymmetric 1,3-Dipolar Cycloaddition
In the field of organic synthesis, 8-Azabicyclo[3.2.1]oct-3-en-2-ones were prepared using asymmetric 1,3-dipolar cycloadditions. This method achieved excellent diastereofacial selectivity, contributing to stereochemistry studies (N. Curtis et al., 2006).
5. Synthesis of Constrained Proline Analogue
A novel synthesis approach for 8-azabicyclo[3.2.1]octane-1-carboxylic acid was developed. This proline analogue showcases the utility of 8-Azabicyclo[3.2.1]octan-3-one in producing new bicyclic structures (D. Casabona et al., 2007).
6. Azabicycloalkanes as Analgetics
Research on 1-phenyl-6-azabicyclo[3.2.1]octanes, which involve the 8-Azabicyclo[3.2.1]octan-3-one structure, has contributed to understanding analgesic properties and narcotic antagonist activities (M. Takeda et al., 1977).
7. Natural Occurrence and Synthetic Applications
Studies on 2,8-Diheterobicyclo[3.2.1]octanes, related to 8-Azabicyclo[3.2.1]octan-3-one, have explored their natural occurrence and synthetic applications. These compounds are significant in the synthesis of biologically active natural products and as versatile building blocks in organic synthesis (MariFe Flores & D. Díez, 2014).
Safety And Hazards
The safety data sheet for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol, a related compound, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .
properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-5-1-2-6(4-7)8-5/h5-6,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDLBKMNONQOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971755 | |
Record name | 8-Azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azabicyclo[3.2.1]octan-3-one | |
CAS RN |
5632-84-8 | |
Record name | 8-Azabicyclo[3.2.1]octan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5632-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5632-84-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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